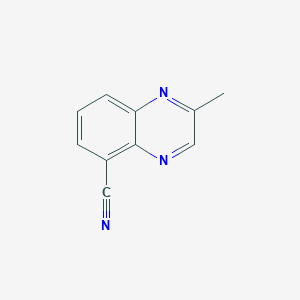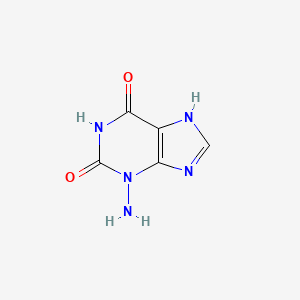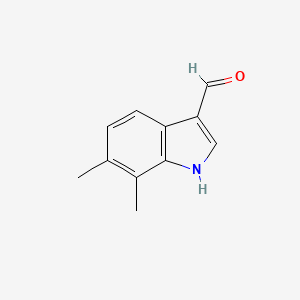
6,7-dimethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the regioselective construction of the indole nucleus followed by functional group transformations. For instance, the synthesis might start with 5,6,7-tribromoindole, which undergoes a regioselective cycloaddition to form the indole core. Subsequent reactions, such as Stille cross-coupling, introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. MCRs allow for the convergent synthesis of complex molecules from simple starting materials, reducing the need for intermediate purification and minimizing solvent use .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Indole-3-carboxylic acid.
Reduction: 6,7-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6,7-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. For example, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways such as the aryl hydrocarbon receptor pathway, which is involved in immune response regulation . The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and biological activities.
1,7-Dimethyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences that can affect its reactivity and applications.
Uniqueness
6,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7 can enhance its stability and modify its interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6,7-dimethyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(6-13)5-12-11(10)8(7)2/h3-6,12H,1-2H3 |
InChI Key |
YAOSDNRJZXXVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CN2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



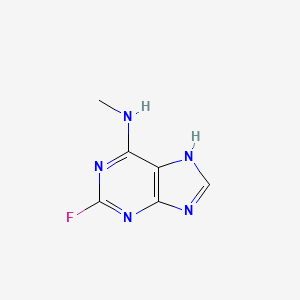

![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
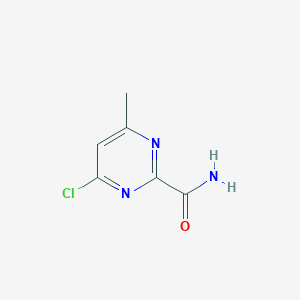
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
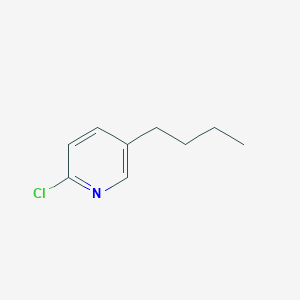

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)


